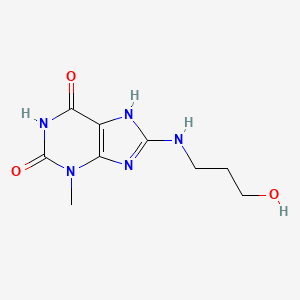

8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione

Description

8-(3-Hydroxypropylamino)-3-methyl-7H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a 3-methyl group at position 3 and a 3-hydroxypropylamino substitution at position 8 of the purine core. This compound belongs to a class of xanthine derivatives with modifications that enhance its pharmacological properties, including solubility and receptor-binding affinity. Structural studies (e.g., SMILES: CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CC3=CC=CC=C3Cl) highlight its planar purine core and flexible hydroxypropyl chain, which may facilitate interactions with adenosine receptors or kinase targets .

Properties

IUPAC Name |

8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O3/c1-14-6-5(7(16)13-9(14)17)11-8(12-6)10-3-2-4-15/h15H,2-4H2,1H3,(H2,10,11,12)(H,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCFKIOWUGKYPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC(=N2)NCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione involves several steps. One common method includes the reaction of 3-methylxanthine with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydroxypropylamino group. The reaction conditions typically involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

8-(3-Hydroxypropylamino)-3-methyl-7H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxypropylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a ketone, while reduction with sodium borohydride can produce an alcohol.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in pharmaceutical research. Notable applications include:

Interaction with Adenosine Receptors

Research indicates that derivatives of purines, including 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione, interact with adenosine receptors. These receptors play critical roles in various physiological processes, including inflammation and cancer progression. Studies have shown that structural modifications can enhance binding affinity to human adenosine A3 receptors (hA3R) .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. In vitro experiments have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (breast cancer) | 12.50 |

| 8-(hydroxypropyl)amino derivative | NCI-H460 (lung cancer) | 42.30 |

| Pyrido[2,1-f]purine derivative | SF-268 (CNS cancer) | 3.79 |

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. The interaction with adenosine receptors can modulate cellular responses to stress and apoptosis .

Neuroprotective Effects

Some studies suggest that compounds similar to this compound may exhibit neuroprotective effects by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored a series of pyrido[2,1-f]purine derivatives as hA3R antagonists. The results indicated that modifications similar to those found in this compound led to high affinities for the receptor and diverse kinetic profiles, highlighting its potential as a therapeutic agent against cancer .

Case Study 2: Neuroprotection

Research conducted on neuroprotective agents showed that derivatives of purines could effectively reduce neuronal damage caused by oxidative stress. The study demonstrated that modifications at the 8-position significantly enhanced the protective effects against neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropylamino group allows the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 8

The 8-position substituent critically influences activity. Key comparisons include:

Key Findings :

- The hydroxypropylamino group in the target compound increases water solubility compared to methoxypropyl or styryl analogs, which may enhance in vivo pharmacokinetics .

- Bulky substituents (e.g., styryl or benzyl groups) improve kinase inhibition but reduce solubility, limiting bioavailability .

Pharmacokinetic (PK) and Physicochemical Properties

Key Insights :

- Lower LogP and higher solubility of the hydroxypropylamino derivative correlate with improved oral absorption .

- Styryl-substituted compounds exhibit rapid clearance due to hydrophobic aggregation in plasma .

Biological Activity

8-(3-Hydroxypropylamino)-3-methyl-7H-purine-2,6-dione, also known as a purine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H23N5O3

- CAS Number : 301536-56-1

The biological activity of this compound primarily involves its interaction with various molecular targets within the purinergic signaling system. It is believed to modulate enzyme activities and receptor interactions that are crucial in numerous physiological processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism, which can affect cellular energy levels and signaling pathways.

- Receptor Modulation : It may act on purinergic receptors (e.g., P1 and P2 receptors), influencing neurotransmission and immune responses.

Biological Activities

The compound has been studied for several potential therapeutic effects:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that at concentrations of 50 µM, the compound reduced cell viability significantly in human cancer cells by inducing apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Properties

Preliminary studies suggest that this purine derivative possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

- Cytotoxicity in Cancer Cells : A case study involving human breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell proliferation, with an IC50 value determined at approximately 25 µM .

- Inhibition of Cytokine Production : In a model of lipopolysaccharide-induced inflammation, the compound demonstrated significant inhibition of TNF-alpha and IL-6 production at concentrations as low as 10 µM, indicating its potential as an anti-inflammatory agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.